molecular formula C9H13N3 B1463131 6-Cyclopentylpyrimidin-4-amine CAS No. 1159819-92-7

6-Cyclopentylpyrimidin-4-amine

Cat. No.: B1463131
CAS No.: 1159819-92-7
M. Wt: 163.22 g/mol
InChI Key: JEDBWXMMQNWHDK-UHFFFAOYSA-N
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Description

6-Cyclopentylpyrimidin-4-amine is a chemical compound that has been used in the development of novel palbociclib-based CDK4/6 inhibitors . It has been used in the synthesis of derivatives that have shown potent CDK4/6 inhibitory activity and in vitro antiproliferative activity .


Synthesis Analysis

The synthesis of this compound involves the selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine . This reaction is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the process of synthesizing novel palbociclib-based CDK4/6 inhibitors . The compound plays a crucial role in these reactions, contributing to the potent CDK4/6 inhibitory activity of the resulting compounds .

Scientific Research Applications

Cyclin-Dependent Kinases Inhibition for Anticancer Therapy

6-Cyclopentylpyrimidin-4-amine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), crucial regulators of cell cycle progression, highlighting their potential as anticancer agents. One study developed a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showing remarkable potency and selectivity towards CDK4 and CDK6. These inhibitors demonstrated significant tumor growth inhibition in mouse xenograft models of acute myeloid leukemia without exhibiting clinical toxicity, positioning them as promising candidates for clinical development in cancer therapy (Tadesse et al., 2017).

Optimization of Synthetic Routes for Heterocyclic Compounds

The compound has been involved in the optimization of synthetic routes for heterocyclic compounds, which are core structures in many pharmaceuticals. A study employing design of experiments (DoE) methodology optimized a tandem reaction involving 4-chloropyrimidin-5-amine, leading to significant improvements in yield and reaction time for the synthesis of 4,6-dihydropteridinones. This methodological advancement facilitated the generation of a wide array of analogs with high optical purity, demonstrating the compound's role in enhancing the efficiency and outcome of pharmaceutical syntheses (Stone et al., 2015).

Antitubercular Agents

Substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles derivatives of this compound have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Several of these compounds have shown significant activity, indicating the potential of this compound derivatives as novel therapeutic agents against tuberculosis. This research not only adds to the arsenal against TB but also highlights the versatility of this compound derivatives in drug development (Pathak et al., 2014).

Antifungal Activity

Derivatives of this compound have been explored for their antifungal properties against significant fungal pathogens such as Aspergillus terreus and Aspergillus niger. Research on 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound has shown promising antifungal effects, offering a new direction for developing antifungal agents. This investigation underscores the compound's potential utility in addressing fungal infections, an area of urgent need due to the rising resistance to existing antifungals (Jafar et al., 2017).

Microtubule Targeting Agents for Antitumor Activity

The conformational shape of N-naphthyl-cyclopenta[d]pyrimidines, a class of compounds that can be synthesized from this compound, significantly affects their potency as microtubule-targeting agents and their antitumor activity. A study on methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds revealed that the rotational flexibility and conformational differences between derivatives could lead to substantial variations in their biological activities. This research provides insights into the structural requirements for effective microtubule-targeting agents, with potential implications for the design of new anticancer drugs (Xiang et al., 2020).

Safety and Hazards

While specific safety data for 6-Cyclopentylpyrimidin-4-amine is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The development of novel palbociclib-based CDK4/6 inhibitors, which use 6-Cyclopentylpyrimidin-4-amine, represents a promising direction in cancer therapy . Future research may focus on designing and synthesizing more potent and selective CDK4/6 inhibitors .

Properties

IUPAC Name

6-cyclopentylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDBWXMMQNWHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305651
Record name 6-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159819-92-7
Record name 6-Cyclopentyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159819-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclopentyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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